Enhanced Lipophilicity vs. Unsubstituted Analogs
The 5,6-dimethyl substitution increases computed logP to 2.51, compared to 1.89 for the unsubstituted 1H-benzimidazole-4,7-diamine and -1.33 for the 2-methyl analog, indicating significantly higher lipophilicity that can influence membrane permeability and protein binding .
| Evidence Dimension | Partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.51 |
| Comparator Or Baseline | Unsubstituted analog logP = 1.89; 2-methyl analog logP = -1.33 |
| Quantified Difference | ΔlogP = +0.62 vs. unsubstituted; ΔlogP = +3.84 vs. 2-methyl |
| Conditions | Computed logP (XLogP3-AA method) from Chemsrc database |
Why This Matters
Procurement of the correct dimethylated derivative ensures intended compound lipophilicity, which is critical for downstream ADME profiling and consistent biological assay results.
